Bis(2-amino-4-chlorophenyl)methanone
Description
Bis(2-amino-4-chlorophenyl)methanone is a symmetrically substituted benzophenone derivative featuring two 2-amino-4-chlorophenyl groups attached to a central carbonyl group. The compound’s structure is characterized by amino (–NH₂) and chloro (–Cl) substituents at the 2- and 4-positions, respectively, on each aromatic ring.
Properties
CAS No. |
5100-37-8 |
|---|---|
Molecular Formula |
C13H10Cl2N2O |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
bis(2-amino-4-chlorophenyl)methanone |
InChI |
InChI=1S/C13H10Cl2N2O/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6H,16-17H2 |
InChI Key |
ZDXUOKBMANBFMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-amino-4-chlorophenyl)methanone can be synthesized through several methods. One common synthetic route involves the acylation of 2-amino-4-chlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as aluminum chloride, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Bis(2-amino-4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
Bis(2-amino-4-chlorophenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of bis(2-amino-4-chlorophenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogs of Bis(2-amino-4-chlorophenyl)methanone, emphasizing differences in substituents and their positions:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The chloro group in this compound is electron-withdrawing, while amino groups are electron-donating.
- Steric Effects: The 2-amino substituents introduce steric hindrance near the carbonyl group, which may reduce crystallinity compared to compounds with substituents at the 4-position (e.g., Bis(4-amino-2,5-difluorophenyl)methanone) .
Thermal and Chemical Stability
- Di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C, while 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) decomposes at 247.6°C, attributed to extensive hydrogen bonding .
- However, steric hindrance from 2-amino groups might reduce packing efficiency, lowering melting points relative to symmetrically substituted derivatives .
Solubility and Physicochemical Properties
- (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone: Soluble in chloroform, methanol, and DMSO due to polar substituents .
- Bis(4-(dimethylamino)phenyl)methanone: Exhibits low aqueous solubility (≈1.1 × 10⁻⁶ M at pH 7.4) but high solubility in organic solvents .
- Inference for Target Compound: The presence of amino groups may enhance solubility in polar aprotic solvents (e.g., DMSO), while chloro groups could reduce hydrophilicity compared to hydroxylated analogs like Benzophenone-11 (bis(2,4-dihydroxyphenyl)methanone) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
